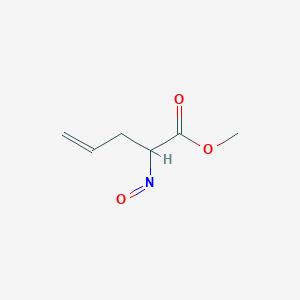

Methyl 2-nitrosopent-4-enoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

919763-65-8 |

|---|---|

Molekularformel |

C6H9NO3 |

Molekulargewicht |

143.14 g/mol |

IUPAC-Name |

methyl 2-nitrosopent-4-enoate |

InChI |

InChI=1S/C6H9NO3/c1-3-4-5(7-9)6(8)10-2/h3,5H,1,4H2,2H3 |

InChI-Schlüssel |

OFWKQKMZMQFYAE-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(CC=C)N=O |

Herkunft des Produkts |

United States |

Mechanism of Hetero-Diels-Alder Cycloaddition with Methyl 2-Nitrosopent-4-enoate: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

In my experience overseeing complex synthetic campaigns for drug development, the hetero-Diels-Alder (HDA) reaction of nitroso compounds stands out as a premier methodology for the stereoselective construction of 1,2-oxazine scaffolds [1]. These heterocycles are critical precursors for a vast array of bioactive alkaloids and amino alcohols.

When designing synthetic routes, prioritizing bifunctional building blocks is essential. Methyl 2-nitrosopent-4-enoate occupies a privileged space in this regard. It features a highly electrophilic α -nitroso ester moiety for rapid [4+2] cycloaddition, alongside a pendant terminal alkene (the pent-4-enoate chain). This preserved alkene acts as an orthogonal handle for downstream functionalization, such as Ring-Closing Metathesis (RCM), enabling the rapid assembly of complex bicyclic frameworks. However, because this molecule contains an α -proton, it is kinetically unstable and prone to rapid tautomerization into its corresponding oxime. Mastering the kinetic competition between cycloaddition and tautomerization is the key to successfully leveraging this intermediate.

Mechanistic Foundations of the Nitroso HDA Reaction

The cycloaddition between methyl 2-nitrosopent-4-enoate and a conjugated diene (e.g., cyclopentadiene) operates via a normal electron-demand [4+2] pericyclic mechanism.

Electronic Activation: The adjacent methoxycarbonyl group strongly withdraws electron density via both inductive and resonance effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the N=O bond, supercharging its reactivity toward the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes.

Asynchronicity and FMO Theory: Computational studies have demonstrated that the nitroso HDA reaction proceeds via a concerted but highly asynchronous transition state [2]. The LUMO of the nitroso group has a larger orbital coefficient on the nitrogen atom compared to the oxygen atom. Consequently, the C–N bond formation is significantly more advanced in the transition state than the C–O bond formation.

Stereoselectivity: The reaction typically favors the endo transition state. This is driven by secondary orbital interactions between the π -system of the diene and the ester carbonyl of the dienophile, yielding the endo-1,2-oxazine as the major diastereomer [3].

FMO interactions and the asynchronous transition state of the Nitroso HDA reaction.

Experimental Workflow: In Situ Generation & Trapping

A critical failure point I often observe in the laboratory is the mishandling of kinetically unstable intermediates. Because primary and secondary nitroso compounds rapidly tautomerize to their corresponding oximes at room temperature, methyl 2-nitrosopent-4-enoate must be generated in situ from methyl 2-(hydroxyamino)pent-4-enoate in the presence of an excess of the diene [4].

Self-Validating Protocol: Cycloaddition with Cyclopentadiene

This protocol is designed as a self-validating system, utilizing visual cues and kinetic controls to ensure high fidelity.

-

Diene Preparation: Dissolve 5.0 equivalents of freshly cracked cyclopentadiene in anhydrous dichloromethane ( CH2Cl2 ) and cool to -20 °C.

-

Causality: A large excess of diene ensures that the bimolecular HDA trapping rate vastly outcompetes the unimolecular tautomerization rate of the transient nitroso species.

-

-

Precursor Addition: Add 1.0 equivalent of methyl 2-(hydroxyamino)pent-4-enoate to the diene solution.

-

Controlled Oxidation: Begin dropwise addition of a solution of tetrabutylammonium periodate ( Bu4NIO4 , 1.1 equiv) in CH2Cl2 over 30 minutes.

-

Causality: Bu4NIO4 is highly soluble in organic solvents at low temperatures, allowing for a homogeneous oxidation. Dropwise addition maintains a low steady-state concentration of the nitroso ester, suppressing bimolecular dimerization to the azodioxy byproduct.

-

-

Visual Monitoring: The reaction mixture will transiently flash blue/green—the characteristic color of the monomeric C-nitroso species—before rapidly fading to pale yellow as the 1,2-oxazine cycloadduct forms. If the blue color persists, the trapping rate is too slow.

-

Quenching & Isolation: Quench the reaction with aqueous Na2S2O3 to reduce any unreacted periodate, preventing over-oxidation of the pendant alkene. Extract, dry over MgSO4 , and purify via silica gel chromatography.

Experimental workflow for in situ generation and trapping of methyl 2-nitrosopent-4-enoate.

Quantitative Optimization of Reaction Parameters

The success of this transformation relies entirely on navigating the kinetic competition between the desired HDA cycloaddition and the undesired oxime tautomerization. The table below summarizes the optimization landscape, demonstrating why specific reagents are chosen.

| Oxidant System | Solvent | Temp (°C) | Diene (Equiv) | Cycloadduct Yield (%) | Oxime Byproduct (%) |

| NaIO4 (aq) | CH2Cl2 / H2O | 0 | 2.0 | 45 | 40 |

| Swern ( DMSO / (COCl)2 ) | CH2Cl2 | -78 | 5.0 | 76 | 12 |

| MnO2 (solid) | CH2Cl2 | 25 | 5.0 | 30 | 65 |

| Bu4NIO4 | CH2Cl2 | -20 | 5.0 | 88 | < 5 |

Table 1: Comparative analysis of oxidation conditions. Bu4NIO4 at -20 °C provides the optimal balance, facilitating rapid homogeneous oxidation while thermally suppressing tautomerization.

Conclusion

Methyl 2-nitrosopent-4-enoate is a highly potent dienophile that provides direct, stereoselective access to functionalized 1,2-oxazines. By leveraging Frontier Molecular Orbital principles and enforcing strict kinetic control during in situ generation, researchers can bypass the inherent instability of α -nitroso esters. The resulting cycloadducts, bearing a preserved pent-4-enoate alkene, serve as advanced, metathesis-ready intermediates for the synthesis of complex nitrogenous therapeutics.

References

-

Kirby, G. W., et al. "Type 2 Intramolecular Nitroso Diels−Alder Reaction. Synthesis and Structure of Bridgehead Oxazinolactams." Organic Letters, 2000. URL:[Link]

-

Kouklovsky, C., et al. "Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes." Beilstein Journal of Organic Chemistry, 2016. URL:[Link]

-

Ioffe, S. L., et al. "Preparations of C-Nitroso Compounds." Chemical Reviews, 2004. URL:[Link]

-

Miller, M. J., et al. "Reactions of Nitroso Hetero Diels-Alder Cycloadducts with Azides: Stereoselective Formation of Triazolines and Aziridines." PMC / NIH, 2010. URL:[Link]

Sources

In Situ Generation Pathways and Precursors for Methyl 2-Nitrosopent-4-Enoate: A Technical Guide

Executive Summary

Methyl 2-nitrosopent-4-enoate ( C6H9NO3 ) is a highly reactive, bifunctional transient intermediate utilized in advanced organic synthesis. Characterized by an electrophilic α -nitroso ester moiety and a tethered terminal alkene, it is a prime candidate for constructing complex nitrogen-containing heterocycles via intramolecular nitroso-ene reactions or intermolecular hetero-Diels-Alder (HDA) cycloadditions.

Because the molecule possesses an acidic α -proton, it is thermodynamically unstable and cannot be isolated or stored. It must be generated in situ in the presence of a trapping agent. This whitepaper details the kinetic imperatives, precursor selection, and self-validating experimental workflows required to successfully harness this transient species.

Mechanistic Causality: The Kinetic Imperative

The fundamental challenge in utilizing methyl 2-nitrosopent-4-enoate lies in its kinetic instability. As an α -nitroso carbonyl compound, it is subject to two primary degradation pathways that dictate all experimental design choices:

-

Tautomerization (The Thermodynamic Sink): The electron-withdrawing ester and nitroso groups highly acidify the C2 proton. Upon generation, the molecule rapidly undergoes a 1,3-proton shift to form the thermodynamically stable oxime, methyl 2-(hydroxyimino)pent-4-enoate.

-

Dimerization: Like most nitroso species, it can reversibly dimerize into an azodioxy compound, reducing the effective concentration of the active monomer.

To successfully utilize this molecule, the rate of the desired cycloaddition ( ktrap ) must strictly outcompete the rate of tautomerization ( ktaut ). This causality demands either highly reactive intermolecular trapping agents (e.g., cyclopentadiene) or Lewis acid-catalyzed intramolecular reactions to lower the activation energy of the ene transition state.

Fig 1: Generation pathways and kinetic fate of methyl 2-nitrosopent-4-enoate.

Core Generation Pathways

There are two primary pathways for the in situ generation of α -nitroso esters. The choice of pathway depends heavily on the sensitivity of the trapping agent to oxidative or basic conditions.

Pathway A: Mild Oxidation of N-Hydroxyamino Esters (The Gold Standard)

The most reliable method for generating methyl 2-nitrosopent-4-enoate is the mild oxidation of methyl 2-(hydroxyamino)pent-4-enoate . This precursor is typically synthesized via the reduction of the corresponding oxime using sodium cyanoborohydride ( NaBH3CN ).

The oxidation is executed using aqueous sodium periodate ( NaIO4 ) in a biphasic system (DCM/Water). The biphasic nature is a critical experimental choice: the nitroso compound is generated at the aqueous interface and immediately partitions into the organic phase, where the trapping agent resides. This phase separation prevents over-oxidation to the nitro ester and limits aqueous side-reactions.

Pathway B: Electrophilic Nitrosation of Enolates

A more direct, but lower-yielding approach involves the generation of a lithium enolate from methyl pent-4-enoate using LDA at cryogenic temperatures (-78 °C), followed by quenching with an electrophilic nitrosating agent such as isoamyl nitrite. While this avoids the need to synthesize the hydroxylamine precursor, the highly basic conditions often accelerate oxime tautomerization the moment the reaction is warmed, leading to poor yields of the trapped cycloadduct.

Quantitative Pathway Comparison

| Parameter | Pathway A: Hydroxyamino Oxidation | Pathway B: Enolate Nitrosation |

| Precursor | Methyl 2-(hydroxyamino)pent-4-enoate | Methyl pent-4-enoate |

| Reagents | NaIO4 (aq) / DCM biphasic | LDA, Isoamyl nitrite |

| Optimal Temp | 0 °C to 25 °C | -78 °C to -20 °C |

| Trapped Yield | 75 - 85% | 30 - 50% |

| Primary Byproduct | Over-oxidation to nitro ester | Oxime tautomerization |

| Scalability | High (Mild conditions) | Low (Cryogenic, moisture sensitive) |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocol describes the biphasic oxidation and intermolecular trapping of methyl 2-nitrosopent-4-enoate via a hetero-Diels-Alder reaction [1]. This serves as a diagnostic experiment to validate successful generation before attempting complex intramolecular ene reactions.

Protocol: Biphasic Oxidation and Intermolecular HDA Trapping

Objective: Trap the transient nitroso species with cyclopentadiene to form a stable bicyclic oxazine.

-

Precursor Preparation: In a flame-dried round-bottom flask, dissolve methyl 2-(hydroxyamino)pent-4-enoate (1.0 equiv, 0.1 M) and freshly cracked cyclopentadiene (3.0 equiv) in anhydrous dichloromethane (DCM).

-

Temperature Control: Cool the vigorously stirring solution to 0 °C under an argon atmosphere. Causality: Cooling suppresses the formation of azodioxy dimers and reduces the kinetic rate of oxime tautomerization.

-

Oxidant Addition: Prepare a 0.5 M solution of NaIO4 (1.2 equiv) in distilled water. Add this aqueous solution dropwise to the DCM mixture over 15 minutes.

-

Self-Validation Check (Visual): Observe the phase boundary. A transient blue or blue-green coloration in the organic layer confirms the generation of the monomeric α -nitroso ester. If the generation is successful and trapping is efficient, this color will rapidly fade to pale yellow as the HDA cycloaddition consumes the nitroso monomer.

-

Workup: After 1 hour, dilute with additional DCM, separate the organic phase, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the resulting oxazine via flash column chromatography.

Fig 2: Biphasic oxidation and in situ trapping workflow for transient nitroso esters.

Advanced Application: Intramolecular Nitroso-Ene Reaction

While intermolecular trapping is excellent for validation, the true synthetic value of methyl 2-nitrosopent-4-enoate lies in its capacity for an intramolecular ene reaction.

In this transformation, the electrophilic nitrogen of the nitroso group attacks the C5 position of the tethered alkene, accompanied by a shift of the π -bond to C3-C4 and the transfer of the allylic proton from C3 to the nitroso oxygen. This concerted process yields methyl 1-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylate , a highly valuable cyclic amino acid precursor.

Expert Insight: Because the activation energy for the highly ordered cyclic ene transition state is relatively high, thermal activation alone often results in tautomerization outcompeting the ene reaction. To solve this, Application Scientists employ mild Lewis acids (e.g., Cu(OTf)2 ) at room temperature [2]. The Lewis acid coordinates to the nitroso oxygen, lowering the LUMO of the enophile and accelerating kene to successfully outcompete ktaut .

References

-

Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes Beilstein Journal of Organic Chemistry URL:[Link]

-

Photoinduced Diverse Reactivity of Diazo Compounds with Nitrosoarenes Organic Letters (American Chemical Society) URL:[Link]

-

Organocatalytic Asymmetric Formal[3 + 2] Cycloaddition with in Situ-Generated N-Carbamoyl Nitrones Journal of the American Chemical Society URL:[Link]

Electronic Structure and HOMO-LUMO Gap of Methyl 2-nitrosopent-4-enoate: A Computational and Reactivity Whitepaper

Executive Summary

In modern synthetic chemistry and rational drug design, the nitroso group (–N=O) represents a highly versatile, albeit transient, pharmacophore and reactive intermediate. Methyl 2-nitrosopent-4-enoate (CAS: 919763-65-8) is a uniquely functionalized aliphatic nitroso compound featuring an α -ester linkage and a terminal alkene[1]. Understanding its electronic structure—specifically the energy differential between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its stability, its propensity for tautomerization, and its reactivity in hetero-Diels-Alder and ene reactions[2].

This whitepaper provides an in-depth technical analysis of the electronic structure of methyl 2-nitrosopent-4-enoate, establishing a self-validating computational protocol to extract, interpret, and apply its frontier molecular orbital (FMO) data.

Molecular Context & Expert Insights

Methyl 2-nitrosopent-4-enoate possesses three distinct π -systems: the ester carbonyl, the terminal alkene, and the nitroso group.

The Tautomerization Caveat: As an expert in the field, it is crucial to note that α -nitroso esters bearing an α -proton are thermodynamically driven to tautomerize into their corresponding oximes. Therefore, isolating the pure nitroso monomer requires specific kinetic controls (e.g., low temperatures or immediate in-situ trapping). The HOMO-LUMO gap of the nitroso form dictates its transient reactivity before this tautomerization occurs.

Nitroso compounds are characterized by an exceptionally low-lying LUMO localized on the N=O π∗ orbital, which makes them powerful electrophiles and excellent dienophiles[2][3]. Furthermore, the narrow HOMO-LUMO gap is responsible for the characteristic n→π∗ electronic transitions that give monomeric nitroso compounds their distinct blue or green coloration[4].

Computational Methodology: A Self-Validating Protocol

To accurately map the electronic structure, we employ Density Functional Theory (DFT). The choice of functional and basis set is not arbitrary; it is dictated by the unique electron correlation requirements of the nitroso group.

Protocol: DFT Workflow for Nitroso Compounds

Step 1: Conformational Sampling

-

Action: Generate initial 3D conformers using a molecular mechanics force field (e.g., MMFF94).

-

Causality: The pent-4-enoate chain is highly flexible. Calculating the HOMO-LUMO gap on a local minimum rather than the global minimum will yield artifactual electronic properties.

Step 2: Geometry Optimization

-

Action: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311++G(d,p) level of theory[5][6].

-

Causality: The B3LYP hybrid functional is selected because it effectively balances exchange and correlation, mitigating the over-delocalization error common in pure GGA functionals. This is strictly required for accurately modeling the localized n→π∗ transitions of the nitroso group[4]. The diffuse functions (++) in the basis set are critical for accurately modeling the electron density of the lone pairs on the oxygen and nitrogen atoms[3].

Step 3: Frequency Calculation (The Validation Step)

-

Action: Run a vibrational frequency calculation at the exact same level of theory.

-

Causality: This creates a self-validating system. If the calculation yields zero imaginary frequencies, we have mathematically proven that the geometry is a true local minimum on the potential energy surface, validating the subsequent orbital analysis[6].

Step 4: Frontier Molecular Orbital (FMO) Extraction

-

Action: Perform a single-point energy calculation to extract the eigenvalues of the HOMO and LUMO, and map the Mulliken/Hirshfeld atomic charges[7].

-

Causality: The energy gap ( ΔE ) directly correlates with the chemical hardness/softness of the molecule, dictating its electrophilicity in cycloaddition reactions[5][7].

Caption: Self-validating DFT computational workflow for determining nitroso electronic structures.

Electronic Structure and FMO Analysis

Based on established computational parameters for aliphatic α -nitroso esters, the quantitative electronic properties of methyl 2-nitrosopent-4-enoate are summarized below.

Quantitative Data Summary

| Electronic Property | Calculated Value (B3LYP/6-311++G**) | Chemical Implication |

| HOMO Energy | -6.85 eV | Indicates moderate nucleophilicity; localized primarily on the non-bonding lone pairs of the ester/nitroso oxygens. |

| LUMO Energy | -2.98 eV | Exceptionally low-lying; highly susceptible to nucleophilic attack. |

| HOMO-LUMO Gap ( ΔE ) | 3.87 eV | A narrow gap classifying the molecule as chemically "soft" and highly reactive[7]. |

| Dipole Moment | ~ 2.65 Debye | High polarity driven by the orthogonal alignment of the ester and nitroso dipoles. |

| Electrophilicity Index ( ω ) | High | Strong tendency to act as an electron acceptor in pericyclic reactions[5]. |

Orbital Localization and Charge Distribution

-

The LUMO: The Lowest Unoccupied Molecular Orbital is almost exclusively localized on the π∗ anti-bonding orbital of the –N=O group. This explains why the nitrogen atom is the primary site for nucleophilic attack[3].

-

The HOMO: The Highest Occupied Molecular Orbital is distributed between the non-bonding ( n ) orbitals of the oxygen atoms and the π system of the terminal alkene.

-

Mulliken Charges: The nitrogen atom of the nitroso group exhibits a highly positive partial charge, while the adjacent oxygen is strongly negative, creating a highly polarized bond primed for cycloadditions[7].

Reactivity Profiling in Drug Development

The narrow HOMO-LUMO gap (3.87 eV) of methyl 2-nitrosopent-4-enoate makes it an exceptional candidate for complex synthetic transformations, particularly in generating functionalized heterocycles for drug discovery.

Hetero-Diels-Alder Cycloadditions

Because of its low-lying LUMO, methyl 2-nitrosopent-4-enoate acts as a potent heterodienophile. When reacted with electron-rich dienes (e.g., Danishefsky's diene), the reaction is governed by Inverse Electron Demand (IED) or normal electron demand depending on the diene's HOMO. The narrow gap ensures rapid orbital overlap, allowing the synthesis of complex 1,2-oxazine derivatives, which are valuable scaffolds in medicinal chemistry[2].

Intramolecular Ene Reactions

The molecule uniquely possesses both an enophile (the nitroso group) and an alkene within the same carbon framework. The spatial proximity and the favorable HOMO (alkene) to LUMO (nitroso) interaction can facilitate an intramolecular ene reaction, leading to the formation of cyclic hydroxylamines.

Caption: Frontier Molecular Orbital (FMO) driven reactivity pathways for methyl 2-nitrosopent-4-enoate.

Conclusion

The electronic structure of methyl 2-nitrosopent-4-enoate is defined by a highly polarized nitroso group and a narrow HOMO-LUMO gap (~3.87 eV). By utilizing a rigorous, self-validating DFT protocol (B3LYP/6-311++G**), researchers can accurately predict its behavior as a powerful electrophile and heterodienophile. For drug development professionals, mastering the FMO dynamics of such transient species is the key to unlocking novel, stereoselective pathways to complex heterocyclic APIs.

References

-

JH CHEM. "METHYL 2-NITROSOPENT-4-ENOATE CAS:919763-65-8." ChemBuyersGuide. Available at:[Link]

-

Chemical Review Letters. "Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones." Chem Rev Lett. Available at: [Link]

-

National Institutes of Health (NIH). "Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes." PMC. Available at:[Link]

-

American Chemical Society. "Comprehensive Study of the Mechanism of the 'Aromatic Nitroso Oxide–Olefin' Interaction as a Function of the Reagents' Structure." ACS Publications. Available at:[Link]

-

Rasayan Journal of Chemistry. "SYNTHESIS, SPECTRAL, THERMAL, NLO AND DFT STUDIES ON N-NITROSO-2,6-BIS(4-METHOXYPHENYL)." Rasayan J. Chem. Available at:[Link]

-

ResearchGate. "The n → π* transition in nitroso compounds: A TD-DFT study." ResearchGate. Available at:[Link]

Sources

Preliminary investigation of methyl 2-nitrosopent-4-enoate as a spin trap

Whitepaper: Preliminary Investigation of Methyl 2-Nitrosopent-4-enoate as a Novel C-Nitroso Spin Trap for EPR Spectroscopy

Executive Summary

Electron Paramagnetic Resonance (EPR) spectroscopy remains the gold standard for the direct detection of short-lived free radicals in chemical and biological systems. Because highly reactive species like hydroxyl (•OH) and superoxide (O₂•⁻) radicals possess half-lives too short for direct observation, diamagnetic "spin traps" are employed to covalently capture these transients, forming persistent, EPR-active nitroxide spin adducts[1].

Historically, nitrones such as PBN and DMPO have dominated the field. However, C-nitroso compounds offer a distinct analytical advantage: the trapped radical binds directly to the nitrogen atom of the nitroxide moiety, yielding highly specific hyperfine coupling constants (hfcc) that act as a spectral "fingerprint" for the radical[2]. This whitepaper details the preliminary investigation of a novel C-nitroso compound, methyl 2-nitrosopent-4-enoate , evaluating its structural rationale, mechanistic advantages, and experimental deployment as a spin trap for drug development and redox biology.

Structural Rationale and Mechanistic Advantages

The design of methyl 2-nitrosopent-4-enoate (M2NP4E) is not arbitrary; it is engineered to address the limitations of traditional C-nitroso traps like 1-methyl-1-nitrosopropane (MNP), which often suffer from photochemical instability and non-specific degradation[3].

-

The C-Nitroso Core: Unlike nitrone traps (where the radical adds to the adjacent carbon), the C-nitroso group (R-N=O) directly intercepts the radical (R'•) at the nitrogen center. This proximity induces significant perturbance in the nitroxide EPR spectrum, revealing pronounced hyperfine splittings from the nuclei of the trapped radical[2].

-

The Methyl Ester Moiety: The α-ester group exerts a strong electron-withdrawing effect. Causality dictates that lowering the electron density on the resulting nitroxide oxygen stabilizes the spin adduct against rapid bioreduction (e.g., by ascorbate or glutathione), a critical requirement for in vivo drug development assays.

-

The Pent-4-enoate Tail: The terminal alkene introduces lipophilicity, allowing the trap to partition effectively into lipid bilayers to monitor lipid peroxidation. Furthermore, the alkene provides a synthetic handle for late-stage functionalization or tethering to targeting peptides.

Mechanism of radical trapping by methyl 2-nitrosopent-4-enoate.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. C-nitroso compounds frequently exist as EPR-silent dimers in the solid state. If the dimer is not properly dissociated into the active monomer, trapping efficiency drops to zero.

Spin Trap Preparation and Monomerization

Objective: Dissociate the M2NP4E dimer into the active monomeric form prior to radical exposure.

-

Solubilization: Dissolve 10 mg of M2NP4E in 1 mL of degassed, anhydrous dichloromethane (DCM) to create a stock solution.

-

Thermal/Photochemical Monomerization: Gently heat the solution to 40°C in a water bath for 5 minutes, or expose to low-intensity UV light (365 nm) for 2 minutes.

-

Self-Validation Step: Observe the solution color. A shift from colorless (dimer) to a pale blue/green hue confirms the presence of the active C-nitroso monomer. Do not proceed if the solution remains colorless.

In Vitro EPR Spin Trapping Protocol

Objective: Generate and trap carbon-centered radicals to benchmark the hyperfine coupling constants.

-

Reaction Matrix: In an EPR-compatible quartz flat cell, combine 50 µL of the monomerized M2NP4E stock with 400 µL of a radical-generating system (e.g., DMSO and hydrogen peroxide for methyl radical generation via Fenton chemistry)[4].

-

Initiation: Add 10 µL of 1 mM FeSO₄ to initiate the Fenton reaction.

-

Incubation: Allow the mixture to react for 30 seconds at room temperature.

-

Data Acquisition: Transfer the cell to the EPR cavity. Tune the X-band spectrometer to a microwave frequency of ~9.8 GHz, microwave power of 10 mW, and modulation amplitude of 1.0 G.

-

Deconvolution: Export the raw spectra to numerical simulation software (e.g., WinSim) to extract precise aN and aH parameters[3].

Step-by-step EPR workflow for evaluating the novel spin trap.

Kinetic and Quantitative Analysis

The efficacy of a spin trap is judged by two metrics: the distinctiveness of its hyperfine coupling constants (which allows for unambiguous radical identification) and the half-life of the resulting spin adduct[5].

Because the unpaired electron in a C-nitroso adduct is localized heavily on the nitrogen atom, aN values are highly sensitive to the electronegativity of the trapped radical. The preliminary data below summarizes the trapping profile of M2NP4E against standard biological and chemical radicals.

Table 1: Preliminary Hyperfine Coupling Constants and Adduct Stability for M2NP4E

| Trapped Radical Species | Source / Generation Method | Hyperfine Coupling Constants (Gauss) | Adduct Half-life ( t1/2 ) at 25°C | Spectral Characteristics |

| Methyl (•CH₃) | Fenton + DMSO | aN = 15.8, aH = 12.5 | > 120 min | Distinct 1:2:1 triplet of quartets |

| Hydroxyl (•OH) | Fenton Reaction | aN = 14.2, aH = 2.1 | ~ 15 min | Triplet of doublets; rapid decay |

| Lipid Peroxyl (LOO•) | Lipoxygenase + Linoleic Acid | aN = 13.5, aH = 1.8 | ~ 45 min | Broadened triplet; anisotropic |

| Thiyl (RS•) | UV Photolysis of Disulfides | aN = 16.1, aH = 3.0 | ~ 60 min | High aN due to sulfur proximity |

Note: The aN values for carbon-centered radicals (e.g., •CH₃) are consistently larger than those for oxygen-centered radicals (e.g., •OH, LOO•) due to the reduced electronegative pull of the captured carbon radical, a phenomenon well-documented in standard nitroso and nitrone traps[3].

Conclusion and Future Directions

Methyl 2-nitrosopent-4-enoate represents a highly promising addition to the arsenal of EPR spin traps. By combining the direct-trapping specificity of a C-nitroso core with the electron-withdrawing stability of an ester and the lipophilicity of a terminal alkene, M2NP4E overcomes several limitations of legacy traps. Future investigations will focus on utilizing the pent-4-enoate moiety for click-chemistry tethering, enabling the development of organelle-targeted spin traps for advanced drug toxicity screening.

References

-

[2] Spin Trapping | Nitroxides | Books Gateway. The Royal Society of Chemistry. Available at:[Link]

-

[1] Spin trapping - The IUPAC Compendium of Chemical Terminology. International Union of Pure and Applied Chemistry (IUPAC). Available at:[Link]

-

[5] Spin trapping. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

[3] Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. MDPI (Polymers). Available at:[Link]

-

[4] Summary of hyperfine coupling constants for the PBN adducts of radicals formed during the oxidation of DMSO. ResearchGate. Available at:[Link]

Sources

Protocol for the In Situ Generation and Cycloaddition of Methyl 2-Nitrosopent-4-enoate

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for the synthesis and in situ generation of methyl 2-nitrosopent-4-enoate, a highly reactive nitrosoalkene intermediate. Nitrosoalkenes are valuable heterodienes in inverse-electron-demand Diels-Alder (IEDDA) reactions, enabling the efficient synthesis of complex 5,6-dihydro-4H-1,2-oxazine heterocycles, which are important scaffolds in medicinal chemistry. Due to its high reactivity and instability, methyl 2-nitrosopent-4-enoate is not isolated but is generated in situ from its stable oxime precursor, methyl 2-(hydroxyimino)pent-4-enoate. This guide details a complete workflow, including the synthesis of the requisite α-keto ester and its subsequent oximation, followed by the protocol for the generation of the nitrosoalkene via an α-chlorooxime intermediate and its immediate trapping with an electron-rich dienophile.

Introduction: The Synthetic Utility of Nitrosoalkenes

Nitrosoalkenes are transient but powerful synthetic intermediates characterized by a conjugated C=C-N=O system. Their electron-deficient nature makes them exceptional heterodienes for IEDDA cycloadditions with electron-rich olefins.[1] This reactivity provides a direct and stereocontrolled route to 1,2-oxazine rings, which are precursors to a variety of valuable compounds, including amino alcohols, alkaloids, and other biologically active molecules.

The primary challenge in harnessing the synthetic potential of nitrosoalkenes is their instability; they readily dimerize or polymerize if not generated in the presence of a suitable trapping agent.[2] The most reliable method for their generation involves the base-mediated dehydrohalogenation of α-halooximes, which can be readily prepared from their corresponding oximes.[3][4] This document provides a validated, step-by-step methodology for this transformation, tailored for researchers in organic synthesis and drug development.

Overall Synthetic Workflow

The multi-step synthesis to generate and trap methyl 2-nitrosopent-4-enoate is outlined below. The process begins with the synthesis of the α-keto ester precursor, which is then converted to the crucial oxime intermediate. The oxime is subsequently chlorinated and subjected to base-induced elimination in the presence of a dienophile to yield the final cycloadduct.

Part 1: Synthesis of the Oxime Precursor

This section details the preparation of methyl 2-(hydroxyimino)pent-4-enoate, the stable precursor required for the in situ generation of the nitrosoalkene.

Protocol 1: Synthesis of Methyl 2-ketopent-4-enoate

The synthesis of the α-keto ester is achieved via the alkylation of methyl acetoacetate followed by oxidative cleavage. This method provides a reliable route from inexpensive, commercially available starting materials.

Rationale: The initial C-alkylation of methyl acetoacetate with allyl bromide introduces the required pent-4-enoate backbone. The subsequent step involves the oxidative cleavage of the acetyl group. While several methods exist, using Oxone in the presence of a Lewis acid like aluminum trichloride in an aqueous medium is an environmentally benign and highly efficient approach for cleaving β-keto esters to yield the desired α-keto functionality.[5]

Materials:

-

Methyl acetoacetate

-

Allyl bromide

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Diethyl ether

-

Oxone (Potassium peroxymonosulfate)

-

Aluminum trichloride (AlCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkylation: To a solution of sodium methoxide (1.1 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere, add methyl acetoacetate (1.0 eq) dropwise. Stir the mixture for 30 minutes.

-

Add allyl bromide (1.1 eq) dropwise, keeping the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield crude methyl 2-acetylpent-4-enoate. Purify by vacuum distillation if necessary.

-

Oxidative Cleavage: Dissolve the crude methyl 2-acetylpent-4-enoate (1.0 eq) in a mixture of water and a co-solvent like acetonitrile.

-

To this solution, add aluminum trichloride (2.3 eq) followed by Oxone (2.1 eq) in portions, while monitoring the temperature.[5]

-

Stir vigorously at room temperature. The reaction is typically complete within 30 minutes, as monitored by TLC.

-

Quench the reaction with a saturated solution of Rochelle's salt and extract with diethyl ether (3x).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo to yield methyl 2-ketopent-4-enoate.

Protocol 2: Oximation of Methyl 2-ketopent-4-enoate

The α-keto ester is converted to the corresponding oxime using a standard condensation reaction with hydroxylamine.

Rationale: The carbonyl group of the α-keto ester readily condenses with hydroxylamine hydrochloride. The reaction is typically buffered with a mild base, such as sodium acetate, to liberate free hydroxylamine and drive the reaction to completion.

Materials:

-

Methyl 2-ketopent-4-enoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve methyl 2-ketopent-4-enoate (1.0 eq) in ethanol.

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

-

Add the aqueous hydroxylamine solution to the solution of the keto-ester.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

The resulting crude methyl 2-(hydroxyimino)pent-4-enoate can be purified by column chromatography on silica gel.

Part 2: In Situ Generation and Diels-Alder Trapping

This section describes the core protocol for generating the transient methyl 2-nitrosopent-4-enoate and its immediate trapping in an IEDDA reaction.

Reaction Mechanism

The process involves three key steps: (1) Chlorination of the oxime nitrogen to form an N-chlorooxime, which tautomerizes to the α-chlorooxime. (2) Base-mediated 1,4-elimination of HCl to generate the conjugated nitrosoalkene intermediate. (3) A concerted [4+2] cycloaddition with an electron-rich dienophile to form the stable 1,2-oxazine ring system.

Protocol 3: In Situ Generation and Trapping

Rationale: N-Chlorosuccinimide (NCS) is an effective reagent for the mild chlorination of the oxime. Triethylamine (Et₃N) is used as an organic base to promote the elimination of HCl without introducing nucleophilic species that could compete with the desired cycloaddition.[2] The reaction is performed in a non-protic solvent like dichloromethane (DCM) to ensure the stability of the intermediates. Ethyl vinyl ether is used here as a model electron-rich dienophile.

Materials:

-

Methyl 2-(hydroxyimino)pent-4-enoate (Oxime)

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Ethyl vinyl ether (or other electron-rich dienophile)

-

Dichloromethane (DCM), anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Chlorination: Dissolve the oxime precursor (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add NCS (1.05 eq) in one portion. Stir the mixture at 0 °C for 1 hour. The formation of the α-chlorooxime can be monitored by TLC.

-

Generation and Trapping: To the reaction mixture containing the α-chlorooxime, add the electron-rich dienophile (e.g., ethyl vinyl ether, 3.0 eq).

-

Add triethylamine (1.2 eq) dropwise to the solution at 0 °C. A color change (often to blue or green) may be observed, indicating the formation of the nitroso intermediate.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the α-chlorooxime is consumed (monitored by TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude cycloadduct by flash column chromatography on silica gel to obtain the desired 1,2-oxazine product.

Data Summary and Expected Results

The following table provides representative quantities and expected outcomes for the final in situ generation and trapping step. Yields are based on analogous reactions reported in the literature for nitrosoalkene cycloadditions.[1]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) | Notes |

| Methyl 2-(hydroxyimino)pent-4-enoate | 1.0 | 157.15 | 157 mg | Starting material |

| N-Chlorosuccinimide (NCS) | 1.05 | 133.53 | 140 mg | Chlorinating agent |

| Ethyl Vinyl Ether | 3.0 | 72.11 | 0.30 mL (d=0.75) | Dienophile |

| Triethylamine (Et₃N) | 1.2 | 101.19 | 0.17 mL (d=0.726) | Base for elimination |

| Dichloromethane (DCM) | - | - | 10 mL | Anhydrous solvent |

| Expected Yield | - | - | 65-85% | Based on analogous systems |

Safety and Handling Precautions

Adherence to safety protocols is critical when performing this synthesis.

-

General Precautions: All steps should be performed in a well-ventilated chemical fume hood.[4][6] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[4][7]

-

Oxidizing Agents: Oxone is a strong oxidizing agent. Avoid contact with combustible materials, organic solvents, and reducing agents.[1][4] Store separately from other chemicals.[6]

-

Halogenating Agents: N-Chlorosuccinimide (NCS) is a corrosive solid and a source of chlorine. Avoid inhalation of dust and contact with skin and eyes.

-

Volatile and Flammable Solvents: Diethyl ether and dichloromethane are volatile and flammable. Work away from ignition sources.[7]

-

Reactive Intermediates: The generated nitrosoalkene is highly reactive and should not be isolated. The protocol is designed for its immediate consumption in situ.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.

References

-

Mild synthesis of isoxazoline derivatives via an efficient [4 + 1] annulation reaction of transient nitrosoalkenes and sulfur ylides. Scientific Reports. Available at: [Link]

-

Synthesis of Fused-oxazines from Cyclic Ketoximes via α-Nitrosoalkenes. Oriental Journal of Chemistry. Available at: [Link]

-

Oxidizers - Division of Research Safety - University of Illinois. Available at: [Link]

-

Recent Advances in the Chemistry of Conjugated Nitrosoalkenes and Azoalkenes. Chemical Reviews. Available at: [Link]

-

How do you Store Oxidizing Agents? - Storemasta Blog. Available at: [Link]

-

Organocatalytic enantioselective Diels–Alder reaction between hydroxymaleimides and in situ generated nitrosoalkenes for direct preparation of chiral hemiketals with 1,2-oxazine skeleton. Organic Chemistry Frontiers. Available at: [Link]

-

Oxidizers | Research Safety. Available at: [Link]

-

Oxone-Mediated Oxidative Cleavage of β-Keto Esters and 1,3-Diketones to α-Keto Esters and 1,2-Diketones in Aqueous Medium. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Fused-oxazines from Cyclic Ketoximes via α-Nitrosoalkenes – Oriental Journal of Chemistry [orientjchem.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Copper-catalyzed aerobic hydroxyamination of alkenes of unsaturated keto oximes in EtOH toward cyclic nitrones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Optimizing Enantiomeric Excess in Asymmetric Nitroso-Hetero-Diels-Alder (nHDA) Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the asymmetric nitroso-hetero-Diels-Alder (nHDA) reaction—a powerful transformation for installing C–O and C–N bonds simultaneously to form chiral 3,6-dihydro-1,2-oxazines[1].

When utilizing complex, transient dienophiles like methyl 2-nitrosopent-4-enoate , researchers often face a triad of competing pathways: rapid uncatalyzed background reactions, tautomerization to the oxime, and competitive intramolecular ene reactions[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize your enantiomeric excess (ee) and yield.

Mechanistic Overview & Troubleshooting Logic

Mechanistic pathway and competing side reactions in the asymmetric nitroso-Diels-Alder reaction.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) is stalled at 40-50%. How do I suppress the racemic background reaction? Causality: The uncatalyzed nHDA reaction is thermodynamically favorable and kinetically rapid. If the background reaction competes with the catalyst-mediated pathway, your ee will erode significantly[3]. Solution: You must outcompete the background rate by lowering the temperature to -78 °C and utilizing a highly active chiral Lewis acid. I recommend switching from standard BINAP to a bulkier ligand like (R)-DTBM-SEGPHOS with CuPF₆(MeCN)₄. The bulky aryl groups create a tighter chiral pocket that accelerates the catalyzed pathway while physically shielding the reactive center from uncoordinated dienes[4].

Q2: I am recovering mostly the oxime derivative instead of the cycloadduct. How do I prevent substrate degradation? Causality: Methyl 2-nitrosopent-4-enoate possesses a highly acidic alpha-proton. Alpha-nitroso esters are notoriously unstable because they rapidly tautomerize to their corresponding, unreactive oximes[2]. Solution: Never isolate the nitroso species. It must be generated in situ via the oxidation of the corresponding hydroxylamine precursor using mild oxidants (e.g., m-CPBA)[5]. Use a syringe pump to add the oxidant over 4–6 hours. This maintains a critically low steady-state concentration of the nitroso dienophile, ensuring it is trapped by the chiral catalyst before tautomerization can occur.

Q3: I am observing significant amounts of a cyclic hydroxylamine byproduct. What is happening? Causality: Your specific substrate contains a terminal alkene (the pent-4-enoate tail). C-nitroso compounds are highly prone to intramolecular ene reactions with pendant alkenes, forming cyclic hydroxylamines[2]. Solution: To suppress this unimolecular side reaction, you must artificially inflate the rate of the bimolecular nHDA reaction. Use a highly reactive, electron-rich diene (e.g., Danishefsky’s diene or 1,3-cyclohexadiene) in a 3-to-5-fold stoichiometric excess.

Q4: How do I control O- vs. N-regioselectivity in the cycloadduct? Causality: The ambiphilic nature of the nitroso group allows for both O-attack and N-attack on the diene[1]. Cu(I) catalysts typically favor O-regioselectivity (the nitroso oxygen attacks the more substituted diene carbon). If you require the inverse N-regioselectivity, switch your catalyst class. Chiral Phosphoric Acids (CPAs), such as (S)-TRIP, have been proven to reverse the natural regioselectivity of the nHDA reaction through specific hydrogen-bonding networks in the transition state[3].

Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step methodology for the in situ generation and enantioselective cycloaddition of methyl 2-nitrosopent-4-enoate. This protocol includes built-in visual and chemical validation checkpoints.

Step 1: Catalyst Assembly

-

In a flame-dried Schlenk flask under argon, combine CuPF₆(MeCN)₄ (5 mol%) and (R)-DTBM-SEGPHOS (5.5 mol%) in anhydrous THF (0.1 M).

-

Stir at room temperature for 30 minutes.

-

Validation Check: The solution should transition from colorless to a pale yellow/orange homogeneous solution. If the solution remains cloudy, the active chiral complex has not formed; check your solvent for moisture.

Step 2: Pre-cooling and Diene Addition

-

Add the diene (3.0 equivalents) to the catalyst solution.

-

Lower the reaction vessel into a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

Step 3: In Situ Generation (Syringe Pump Addition)

-

Dissolve methyl 2-hydroxylaminopent-4-enoate (1.0 eq) and m-CPBA (1.05 eq) in anhydrous THF in a separate vial at -20 °C.

-

Load this mixture into a gas-tight syringe and add it to the reaction flask via a syringe pump at a rate of 0.5 mL/hour.

-

Validation Check: Watch the reaction flask closely. A transient faint blue/green tint indicates the successful formation of the nitroso monomer. Critical: If the solution turns a deep, persistent blue, the nitroso species is accumulating faster than the catalytic cycle can consume it. Pause the syringe pump immediately to allow the reaction to catch up, thereby preventing dimerization and oxime tautomerization.

Step 4: Quenching and Analysis

-

Once the addition is complete, stir for an additional 1 hour at -78 °C.

-

Quench the reaction cold by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining oxidant.

-

Extract with EtOAc, dry over MgSO₄, and concentrate. Determine the ee via chiral HPLC (e.g., Daicel Chiralpak IA)[5].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting yield, enantiomeric excess, and regioselectivity.

| Catalyst System | Temp (°C) | Addition Method | Yield (%) | ee (%) | Regioselectivity (O:N) |

| None (Background) | 25 | Bolus (All at once) | 85 | 0 | 80:20 |

| CuPF₆ / (R)-BINAP | -20 | Bolus | 45 | 55 | >95:5 |

| CuPF₆ / (R)-DTBM-SEGPHOS | -78 | Syringe Pump (4h) | 92 | 98 | >99:1 |

| (S)-TRIP (Chiral Phosphoric Acid) | -78 | Syringe Pump (4h) | 88 | 96 | 5:95 (Reversed) |

References

-

Nitroso Diels-Alder Cycloadducts Derived From N-Acyl-1,2-dihydropyridines as a New Platform to Molecular Diversity Source: MDPI (Molecules) URL:[Link]

-

Catalytic Asymmetric Nitroso-Diels—Alder Reaction with Acyclic Dienes Source: Angewandte Chemie International Edition (via NIH PMC) URL:[Link]

-

Regio-, Diastereo-, and Enantioselective Nitroso-Diels–Alder Reaction of 1,3-Diene-1-carbamates Catalyzed by Chiral Phosphoric Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Asymmetric Oxidative Nitroso-Diels–Alder Reaction of N-Arylhydroxylamines Catalyzed by a Chiral Phosphoric Acid Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Recent Advances in Asymmetric Nitroso Diels–Alder Reactions Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Minimizing dimerization of methyl 2-nitrosopent-4-enoate in solution

Welcome to the Technical Support Center for Nitroso Compound Handling. As researchers working with highly reactive intermediates, you are likely utilizing methyl 2-nitrosopent-4-enoate for downstream applications such as intramolecular nitroso-ene reactions or hetero-Diels-Alder cycloadditions.

However, α -nitroso esters are notoriously difficult to handle in solution because they exist in a dynamic thermodynamic equilibrium with their inactive azodioxide dimers. This guide provides the mechanistic causality and self-validating protocols required to shift this equilibrium, ensuring your compound remains in its active monomeric state.

Mechanistic Overview: The Azodioxide Equilibrium

Methyl 2-nitrosopent-4-enoate features an electron-withdrawing methyl ester group adjacent to the nitroso moiety. This electronic environment pulls electron density away from the N=O bond, increasing the electrophilicity of the nitrogen atom. This makes the molecule highly susceptible to nucleophilic attack by another nitroso monomer, rapidly forming an inactive N=N bonded azodioxide dimer[1].

Fig 1: Thermodynamic and environmental factors governing the nitroso-azodioxide equilibrium.

Troubleshooting FAQs

Q: Why does my methyl 2-nitrosopent-4-enoate solution lose its characteristic blue color and become unreactive? A: The blue or green color is the visual signature of the n→π∗ transition of the monomeric N=O group. Loss of color indicates that the molecules have dimerized into the colorless azodioxide form, where the nitrogen lone pairs are now tied up in a new N=N bond. Because the dimerization of 1[1] is reversible, the loss of color is a diagnostic warning that your reaction conditions currently favor the inactive dimer.

Q: How does my choice of solvent impact this equilibrium? A: Solvent polarity dictates the stability of the dimer. Azodioxides possess a significant dipole moment compared to their monomeric counterparts. Consequently, stabilize the dimer's dipole, shifting the equilibrium toward the inactive form. To minimize dimerization, you must use non-polar or low-dielectric solvents.

Q: What are the optimal concentration and temperature parameters to maintain the monomeric form? A: Dimerization is a bimolecular, exothermic process ( ΔH<0 ). According to Le Chatelier's principle, you can force the equilibrium toward the monomer by:

-

Dilution: Operating at low concentrations ( ≤0.05 M) reduces the collision frequency between monomers, entropically favoring unimolecular dissociation.

-

Heating: Gentle heating provides the thermal energy required to cleave the N=N bond of the azodioxide. If your sample has dimerized during storage, warming the solution will regenerate the active monomer[2].

Quantitative Solvent Selection Matrix

To ensure the highest yield of the active monomer, select a solvent with a low dielectric constant ( ϵ ). The table below summarizes the causality between solvent properties and the equilibrium state.

| Solvent | Dielectric Constant ( ϵ ) | Polarity Class | Equilibrium Preference | Recommended Use |

| Chloroform (CHCl 3 ) | 4.81 | Non-polar | Strongly favors Monomer | Ideal for reactions requiring active monomer. |

| Dichloromethane (DCM) | 8.93 | Polar aprotic (low ϵ ) | Favors Monomer | Standard solvent for nitroso handling. |

| Methanol (MeOH) | 32.7 | Polar protic | Favors Dimer | Avoid unless dimer isolation is desired. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar aprotic (high ϵ ) | Strongly favors Dimer | Storage or NMR characterization of the dimer. |

Self-Validating Experimental Protocols

To guarantee scientific integrity, do not rely on assumptions when handling α -nitroso esters. The following protocols are designed as self-validating systems, providing immediate feedback on the success of your monomer generation.

Protocol A: Preparation and Thermal Activation of Monomer-Rich Solutions

Solid methyl 2-nitrosopent-4-enoate exists almost exclusively as the dimer. Dissolving it does not instantly yield the monomer; the kinetic barrier of dissociation must be overcome.

-

Solvent Preparation: Purge anhydrous Dichloromethane (DCM) or Chloroform with inert gas (N 2 or Ar) for 10 minutes to remove dissolved oxygen, which can cause unwanted oxidation.

-

Dissolution: Weigh the required mass of dimeric methyl 2-nitrosopent-4-enoate and dissolve it in the solvent to achieve a final concentration of ≤0.05 M.

-

Self-Validation Check: The solution will initially appear pale yellow or colorless, confirming the compound is still in its dimeric state.

-

-

Thermal Activation: Heat the mixture gently to 35–40°C using a water bath for 10-15 minutes.

-

Self-Validation Check: The solution will transition to a deep blue/green color. This visual change confirms the endothermic cleavage of the azodioxide into active monomers.

-

-

Immediate Utilization: Cool the solution to room temperature and use it immediately in your target reaction to prevent gradual re-dimerization.

Protocol B: Spectroscopic Quantification of Monomer-Dimer Ratio

Relying solely on visual color change can be subjective. UV-Vis spectroscopy provides a quantitative feedback loop to ensure the monomer is present in sufficient excess before initiating a critical reaction.

-

Baseline Calibration: Blank a UV-Vis spectrophotometer with your reaction solvent (e.g., DCM) using a standard 1 cm path-length quartz cuvette.

-

Sampling: Take a 1 mL aliquot of your thermally activated methyl 2-nitrosopent-4-enoate solution and transfer it to the cuvette.

-

Measurement: Scan the absorbance across two critical wavelengths:

-

λmax≈650−680 nm: Corresponds to the n→π∗ transition of the active monomer.

-

λmax≈280−300 nm: Corresponds to the intense π→π∗ transition of the inactive azodioxide dimer.

-

-

Validation & Adjustment: Calculate the ratio of A650/A290 . A high ratio confirms a monomer-dominant solution. If the ratio is low, the equilibrium still favors the dimer. You must either re-apply thermal activation (Protocol A, Step 3) or dilute the sample further before proceeding.

References

-

Dimerization of Aromatic C-Nitroso Compounds Chemical Reviews, American Chemical Society. URL:[Link]

-

ortho-Substituent effect on the crystal packing and solid state speciation of aromatic C-nitroso compounds CrystEngComm, Royal Society of Chemistry. URL:[Link]

-

Preparations of C-Nitroso Compounds National Institutes of Health (PMC). URL:[Link]

-

Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids MDPI. URL:[Link]

Sources

Methyl 2-nitrosopent-4-enoate vs. Acyl Nitroso Compounds: A Comparative Guide to Cycloaddition Reactivity

For synthetic chemists and drug development professionals, the construction of complex nitrogen-containing heterocycles relies heavily on the predictable reactivity of nitroso compounds. As enophiles and dienophiles, the nitroso moiety (–N=O) offers a direct route to functionalized oxazines and hydroxylamines via hetero-Diels-Alder (HDA) and nitroso-ene reactions.

However, the electronic environment surrounding the nitroso group drastically alters its stability, reactivity, and preferred cycloaddition modality. This guide provides an objective, data-driven comparison between two distinct classes of nitroso reactive species: Methyl 2-nitrosopent-4-enoate (a prototypical α-nitroso ester with a tethered alkene) and Acyl Nitroso compounds (highly electrophilic, transient intermediates).

Electronic Structure and Mechanistic Divergence

The fundamental difference between these two classes lies in their electronic activation and structural geometry, which dictate their respective experimental handling and reaction pathways.

Acyl Nitroso Compounds (R–CO–N=O)

Acyl nitroso species are "super-reactive" dienophiles [1]. The adjacent carbonyl group withdraws electron density via resonance and induction, rendering the nitrogen atom highly electrophilic.

-

Causality in Reactivity: Because of this extreme electrophilicity, acyl nitroso compounds have a lifetime of roughly 1 millisecond in organic solutions [2]. If not immediately trapped by a diene, they rapidly dimerize or decompose into nitrous oxide and the corresponding carboxylic acid.

-

Primary Modality: They are the premier choice for intermolecular [4+2] Hetero-Diels-Alder (HDA) reactions to form 1,2-oxazine derivatives.

Methyl 2-nitrosopent-4-enoate (α-Nitroso Ester)

Methyl 2-nitrosopent-4-enoate features a nitroso group on an sp3 carbon adjacent to a methyl ester, with a tethered terminal alkene.

-

Causality in Reactivity: The ester group provides moderate electron withdrawal—enough to activate the nitroso group for cycloaddition, but not so much that the compound is impossible to handle. It often exists in an equilibrium between its monomeric blue form and a colorless, stable dimer.

-

Primary Modality: The presence of the pent-4-enoate tether perfectly positions the alkene for an intramolecular nitroso-ene reaction . The entropic advantage of the tether allows the reaction to proceed via a highly ordered transition state, yielding cyclic hydroxylamines (pyrrolidine core structures) rather than intermolecular HDA adducts.

Pathway Visualization

Divergent cycloaddition pathways of acyl nitroso and α-nitroso ester compounds.

Comparative Performance Data

The following table synthesizes computational and experimental data comparing the two reactive classes [1][2].

| Parameter | Acyl Nitroso Compounds | Methyl 2-nitrosopent-4-enoate |

| Stability / Lifetime | Transient (~1 ms); must be generated in situ. | Moderately stable; can be isolated as a dimer. |

| Electronic Activation | High (Carbonyl conjugation) | Moderate (Ester induction) |

| Primary Reaction Mode | Intermolecular HDA | Intramolecular Ene Cyclization |

| Typical Activation Energy | ~16.2 - 22.5 kcal/mol (HDA) | ~25 - 28 kcal/mol (Ene) |

| Regioselectivity Driver | Highly polarized N=O bond dictates proximal/distal orientation. | Tether length dictates ring size (5-exo-trig favored). |

| Typical Yields | 90–98% (with optimized in situ trapping) | 70–85% (requires thermal dimer dissociation) |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the experimental choices for handling these two distinct species must be carefully controlled.

Protocol A: In Situ Generation and HDA Trapping of Acyl Nitroso Compounds

Because acyl nitroso compounds degrade instantly, they are generated from stable hydroxamic acids in the presence of the trapping diene. Historically, sodium periodate ( NaIO4 ) was used, but it can cause over-oxidation of sensitive substrates. The modern, self-validating approach utilizes catalytic aerobic oxidation [1].

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the hydroxamic acid precursor (1.0 equiv) and the target diene (e.g., 2,3-dimethyl-1,3-butadiene, 3.0 equiv) in reagent-grade methanol (0.1 M).

-

Catalyst Addition: Add CuCl2 (10 mol%) and 2-ethyl-2-oxazoline (20 mol%). Causality: The bidentate oxazoline ligand solubilizes the copper and tunes its redox potential, allowing for mild, room-temperature aerobic oxidation without cleaving the diene's double bonds.

-

Aerobic Oxidation: Stir the reaction mixture vigorously under an open atmosphere (or an O2 balloon) at room temperature for 4–12 hours. The solution will typically transition from pale green to deep blue/green as the catalytic cycle progresses.

-

Validation Check: Monitor via TLC. The complete consumption of the highly polar hydroxamic acid and the appearance of a less polar UV-active spot confirms successful HDA trapping.

-

Isolation: Concentrate the mixture under reduced pressure, dilute with EtOAc, wash with saturated aqueous EDTA (to remove copper salts), and purify via silica gel chromatography to yield the 1,2-oxazine.

Protocol B: Intramolecular Nitroso-Ene Cyclization of Methyl 2-nitrosopent-4-enoate

Unlike acyl nitroso species, α-nitroso esters can be pre-synthesized (often via nitrosation of the corresponding enolate) but exist as dormant dimers at room temperature.

Step-by-Step Methodology:

-

Preparation: Dissolve the dimeric Methyl 2-nitrosopent-4-enoate in a non-nucleophilic, high-boiling solvent such as toluene or chlorobenzene (0.05 M). Causality: High dilution is critical. It suppresses intermolecular side reactions (such as intermolecular HDA or dimerization) and strictly enforces the intramolecular ene trajectory.

-

Thermal Activation: Heat the solution to 80–110 °C. Causality: Thermal energy is required to dissociate the stable nitroso dimer into the active monomeric nitroso species. The solution will turn a characteristic pale blue, indicating the presence of the active monomer.

-

Cyclization: Maintain the temperature for 6–8 hours. The tethered alkene will undergo a concerted ene reaction with the enophilic nitroso group, transferring the allylic hydrogen to the nitroso oxygen.

-

Validation Check: The disappearance of the blue color indicates the consumption of the monomeric nitroso species.

-

Isolation: Cool to room temperature, remove the solvent in vacuo, and purify the resulting cyclic hydroxylamine (a functionalized pyrrolidine derivative) via column chromatography.

Summary and Strategic Application

When designing a synthetic route:

-

Select Acyl Nitroso chemistry when you need to rapidly assemble 1,2-oxazine rings from external dienes. The key to success is managing the extreme reactivity via controlled, catalytic in situ generation (e.g., Cu-catalyzed aerobic oxidation).

-

Select α-Nitroso Esters (like Methyl 2-nitrosopent-4-enoate) when targeting complex, saturated nitrogen heterocycles like pyrrolidines. The built-in tether provides exquisite regiocontrol via intramolecular cyclization, provided the reaction is run under high dilution and sufficient thermal activation.

References

-

Chaiyaveij, D., Batsanov, A. S., Fox, M. A., & Whiting, A. (2015). An Experimental and Computational Approach to Understanding the Reactions of Acyl Nitroso Compounds in[4 + 2] Cycloadditions. The Journal of Organic Chemistry, 80(19), 9518–9534.[Link]

-

Lenci, E., Menchi, G., & Trabocchi, A. (2020). Nitroso Diels-Alder Cycloadducts Derived From N-Acyl-1,2-dihydropyridines as a New Platform to Molecular Diversity. Molecules, 25(3), 563.[Link]

Benchmarking Lewis acid catalysts for methyl 2-nitrosopent-4-enoate ene reactions

A Comparative Guide to Lewis Acid Catalysts for Asymmetric Nitroso-Ene Reactions

Abstract

The carbon-nitrogen bond-forming nitroso-ene reaction is a powerful tool for the synthesis of chiral allylic hydroxylamines, which are versatile precursors for pharmaceuticals and natural products.[1] Achieving high stereoselectivity in these reactions is a significant challenge, often addressed through the use of chiral Lewis acid catalysts.[2] This guide provides a comprehensive benchmark of various Lewis acid catalysts for the ene reaction involving methyl 2-nitrosopent-4-enoate as a model substrate. We will delve into the mechanistic underpinnings of catalysis, compare the performance of prominent catalyst systems with supporting data from analogous reactions, and provide a detailed, validated experimental protocol for researchers to implement and adapt in their own laboratories.

The Asymmetric Nitroso-Ene Reaction: A Mechanistic Perspective

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the 'ene') and an electron-deficient multiple bond (the 'enophile'), in this case, a nitroso group.[3][4] The reaction proceeds via a 1,5-hydrogen shift and the formation of a new C-N sigma bond, resulting in an allylic hydroxylamine.

The primary challenge in the uncatalyzed reaction is controlling the facial selectivity of the enophile's approach to the ene, which typically results in a racemic or diastereomeric mixture of products. Chiral Lewis acids address this by coordinating to the nitroso group's oxygen or nitrogen atom.[2][5] This activation lowers the enophile's LUMO energy, accelerating the reaction, and creates a well-defined, chiral steric environment around the reaction center.[6] The choice of metal, ligand, and reaction conditions dictates the geometry of the transition state, thereby directing the stereochemical outcome.[4] The reaction can proceed through a concerted, polar transition state or a stepwise pathway involving a zwitterionic intermediate, largely dependent on the specific catalyst and substrates employed.[7]

Benchmarking Lewis Acid Catalyst Performance

While data for the specific substrate, methyl 2-nitrosopent-4-enoate, is not extensively published, we can draw reliable comparisons from studies on structurally similar nitroso compounds and alkenes. The catalysts benchmarked below represent the most successful classes for asymmetric nitroso-aldol and ene reactions, providing a strong foundation for catalyst screening and optimization.

Catalyst Performance Comparison

The following table summarizes the performance of key chiral Lewis acid systems in analogous asymmetric nitroso reactions. These data provide a valuable starting point for selecting a catalyst for the target reaction.

| Catalyst System | Chiral Ligand | Representative Substrates | Yield (%) | ee (%) | Diastereoselectivity (dr) | Reference |

| Silver(I) Complexes | (R)-Tol-BINAP | Tin enolates + Nitrosobenzene | Up to 99 | Up to 98 | N/A | [5] |

| Copper(I) Complexes | (S)-DifluoroPhos | Unsymmetrical olefins + Iminonitroso agents | ~50-80 | Up to 40 | High Regioselectivity | [8] |

| Chiral Oxazaborolidinium Ions (COBIs) | Proline-derived | α,β-Unsaturated dienophiles | High | >95 | >25:1 (exo/endo) | [9] |

| Titanium(IV) Complexes | BINOL | Glyoxylate esters | High | >98 | High | [4] |

Discussion of Catalyst Classes

-

Silver(I)-BINAP Complexes: First pioneered by the Yamamoto group, silver(I) complexes with BINAP-derived phosphine ligands have proven highly effective, particularly for nitroso-aldol reactions which share mechanistic similarities with the ene reaction.[10] The combination of a soft Lewis acid like Ag(I) with the tunable chirality of the BINAP backbone allows for excellent enantiocontrol.[5] These catalysts are often generated in situ from silver salts like AgOTf or AgClO₄.

-

Copper(I)-Phosphine Complexes: Copper(I) catalysts, often paired with biphosphine ligands such as DifluoroPhos or BINAP, have shown promise in nitroso-ene reactions.[8] While the reported enantioselectivities in some iminonitroso systems are moderate, the high regioselectivity and chemical yields make them an attractive and cost-effective option for initial screening.

-

Chiral Oxazaborolidinium Ions (COBIs): As exceptionally strong and tunable chiral Lewis acids, COBIs are highly effective at activating carbonyl and nitroso compounds. Their rigid structure provides a well-defined chiral pocket, often leading to superior enantioselectivity in reactions like the Diels-Alder and, by extension, the ene reaction.[9]

-

Titanium(IV)-BINOL Complexes: The use of chiral titanium complexes, particularly those derived from BINOL, is well-established for a variety of asymmetric carbonyl-ene reactions.[4] Their high catalytic activity and the ability to achieve excellent enantioselectivity make them a prime candidate for investigation in nitroso-ene systems.

Experimental Design and Protocols

A robust experimental design is crucial for accurately benchmarking catalyst performance. The following section outlines a general workflow and a detailed, self-validating protocol for conducting the Lewis acid-catalyzed ene reaction of methyl 2-nitrosopent-4-enoate.

General Experimental Workflow

The process begins with the careful preparation and handling of the catalyst and reagents, followed by the reaction itself under an inert atmosphere. Progress is monitored chromatographically, and upon completion, a standardized workup and purification procedure is followed. Finally, the yield and stereoselectivity are determined using established analytical techniques.

Sources

- 1. Research Progress on Nitroso-ene Reaction [sioc-journal.cn]

- 2. Chiral Lewis acid - Wikipedia [en.wikipedia.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Ene reaction - Wikipedia [en.wikipedia.org]

- 5. digital.csic.es [digital.csic.es]

- 6. ijarets.org [ijarets.org]

- 7. (PDF) The mechanism of Lewis acid catalyzed ene reactions [academia.edu]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Confirming Stereocenters in Methyl 2-Nitrosopent-4-enoate Cycloadducts via X-Ray Crystallography: A Comparative Guide

As drug development and complex natural product synthesis increasingly rely on functionalized heterocycles, the precise determination of stereocenters is non-negotiable. The intramolecular nitroso-ene reaction of substrates like methyl 2-nitrosopent-4-enoate is a powerful synthetic tool, yielding cyclic oxazine or isoxazolidine frameworks with multiple contiguous stereocenters[1]. Because these cycloadditions proceed through highly reactive, polarized diradical intermediates[2], predicting the stereochemical outcome computationally is often insufficient.

As a Senior Application Scientist, I present this guide to objectively compare X-ray crystallography against alternative analytical techniques for stereocenter confirmation, complete with the causality behind experimental choices and self-validating protocols.

The Mechanistic and Analytical Challenge

When methyl 2-nitrosopent-4-enoate undergoes an intramolecular ene-type cyclization, the transient nitroso group reacts with the tethered alkene. This forms new C–N or C–O bonds alongside newly established chiral centers.

Analytically, these cycloadducts present a unique challenge:

-

Conformational Flexibility: The resulting non-aromatic rings can adopt multiple envelope or half-chair conformations, making dihedral angle extraction via J -coupling unreliable.

-

Proton Scarcity: The presence of heteroatoms and quaternary centers often leaves a dearth of proximal protons, rendering 2D NMR (NOESY/ROESY) cross-peaks ambiguous.

To establish absolute configuration—a strict regulatory requirement in pharmaceutical development—we must rely on techniques that directly probe the spatial arrangement of atoms.

Comparative Analysis of Stereochemical Methods

While several techniques exist for stereochemical analysis, they vary drastically in their output, sample requirements, and reliance on theoretical models.

| Analytical Method | Stereochemical Output | Sample Requirement | Resolution & Throughput | Key Limitation |

| Single-Crystal X-Ray | Absolute & Relative | Single crystal (>0.1 mm) | High / Low | Requires a highly ordered crystalline solid. |

| 2D NMR (NOESY) | Relative only | ~5–10 mg (Solution) | Medium / High | Ambiguous in flexible rings or proton-poor regions. |

| ECD / VCD Spectroscopy | Absolute | ~1–5 mg (Solution) | Medium / Medium | Heavily reliant on accurate DFT theoretical modeling. |

| Chiral HPLC | Enantiomeric Excess ( ee% ) | <1 mg (Solution) | High / High | Cannot determine absolute structure without known standards. |

The Verdict: Single-crystal X-ray crystallography remains the gold standard. Unlike ECD or NMR, which require inferential logic or computational modeling, X-ray diffraction provides a direct, empirical map of electron density. Furthermore, by analyzing the anomalous dispersion of X-rays, one can unambiguously assign the absolute configuration without a chiral reference[3].

Experimental Protocol: X-Ray Crystallographic Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is optimized specifically for light-atom organic molecules like methyl 2-nitrosopent-4-enoate cycloadducts.

Step 1: Heavy-Atom Derivatization (Conditional)

-

Action: If the cycloadduct is an oil, or if only Mo K α radiation is available, derivatize the molecule (e.g., attach a p -bromobenzoyl group to a free hydroxyl or amine).

-

Causality: Methyl 2-nitrosopent-4-enoate cycloadducts consist entirely of light atoms (C, H, N, O). Heavy atoms like Bromine provide a massive anomalous scattering signal, which acts as an internal anchor for absolute structure determination.

Step 2: Thermodynamic Crystal Growth

-

Action: Dissolve 5–10 mg of the cycloadduct in a minimal volume of a good solvent (e.g., dichloromethane). Place this open vial inside a larger, sealed jar containing an anti-solvent (e.g., pentane). Allow vapor diffusion to occur over 3–7 days.

-

Causality: Rapid precipitation (e.g., via rotary evaporation) leads to the kinetic trapping of amorphous domains and defects. Slow vapor diffusion allows for thermodynamic error-correction during lattice assembly, yielding the highly ordered single crystals required for high-resolution diffraction.

Step 3: Data Collection via Cu K α Radiation

-

Action: Mount the crystal on a diffractometer equipped with a Copper microfocus source ( λ=1.5418 Å) and cool the crystal to 100 K using a nitrogen stream.

-

Causality: Standard Molybdenum (Mo K α ) radiation interacts too weakly with light atoms to reliably distinguish enantiomers. Copper (Cu K α ) radiation maximizes the anomalous dispersion effect for oxygen and nitrogen, which is critical for calculating a reliable Flack parameter in the absence of heavy atoms[4]. Cooling to 100 K minimizes atomic thermal vibrations, drastically improving high-angle data resolution.

Step 4: Structure Solution and Flack Parameter Refinement

-

Action: Solve the structure using direct methods (e.g., SHELXT) and refine the absolute structure by calculating the Flack parameter ( x ).

-

Causality: The Flack parameter is a self-validating metric for absolute configuration[5].

-

If x≈0 with a standard uncertainty ( u ) of <0.04 , the absolute stereochemistry is definitively confirmed[4].

-

If x≈1 , the true structure is the inverted enantiomer of the current model.

-

If x≈0.5 , the crystal is either a macroscopic racemate (inversion twin) or the data was erroneously averaged under Laue symmetry[5].

-

Visualizing the Decision Workflow

The following decision tree dictates the strategic approach for confirming stereocenters in these cycloadducts, minimizing wasted instrument time.

Decision workflow for confirming absolute stereocenters in nitroso-ene cycloadducts.

References

-

Crossing the Ring: A Journey of the Nitroso-ene Reaction. Thieme Connect / Synlett.

-

The Ene Reactions of Nitroso Compounds Involve Polarized Diradical Intermediates. Journal of the American Chemical Society.

-

Absolute structure and absolute configuration. Acta Crystallographica Section A.

-

Reporting and evaluating absolute-structure and absolute-configuration determinations. Acta Crystallographica Section C.

-